![molecular formula C12H14F4N2 B1451267 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2228845-19-8](/img/structure/B1451267.png)
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine
Overview
Description
“1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine” is a serotonergic releasing agent . It is rarely encountered as a designer drug . The IUPAC name for this compound is 1-[3-(trifluoromethyl)benzyl]piperazine .
Molecular Structure Analysis
The molecular formula of “1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine” is C11H13F3N2 . The molecular weight is 230.234 g·mol−1 . The structure of this compound can be viewed using Java or Javascript .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Amide Derivatives of Quinolone: A study developed derivatives of quinolone with varying piperazine substitutions, including 1-piperazinyl, highlighting its potential in creating new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
- Flunarizine Synthesis: Research focused on the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, through various methods involving piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Neuroleptic Agent Synthesis: Piperazine compounds, including those with fluoro-substituted benzene rings, were used as intermediates in synthesizing neuroleptic agents like Fluspirilen and Penfluridol (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Pharmaceutical Applications
- Motilin Receptor Agonist: The development of a novel small molecule motilin receptor agonist, involving a piperazine derivative, aimed at treating gastrointestinal disorders (Westaway et al., 2009).
- Antipsychotic Research: The study of piperazine compounds in developing potential antipsychotic drugs with atypical profiles, predicting reduced side effects in humans (Bolós et al., 1996).
Radiopharmaceutical and Diagnostic Applications
- Fluoroquinolone Antibiotics Labeling: The labeling of fluoroquinolones with fluorine-18 for pharmacokinetic measurements and visualization of bacterial infections using positron emission tomography (Langer et al., 2003).
Chemical and Structural Studies
- Molecular Structure Analysis: Investigations into the crystal and molecular structures of compounds involving piperazine derivatives, to better understand their properties and potential applications in various fields (Oezbey, Kendi, Göker, & Tunçbilek, 1998).
Safety And Hazards
The combination of BZP and TFMPP, which is structurally similar to “1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine”, has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis . These side effects tend to be significantly worsened when the BZP/TFMPP mix is consumed alongside alcohol .
properties
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRPVMRDIOYHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

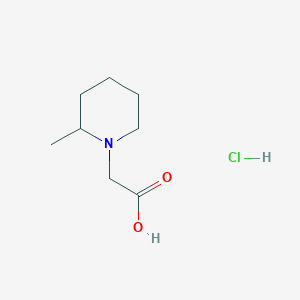
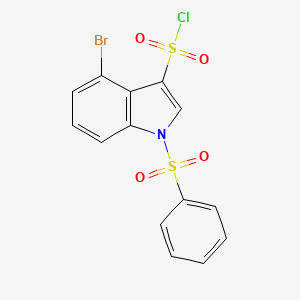
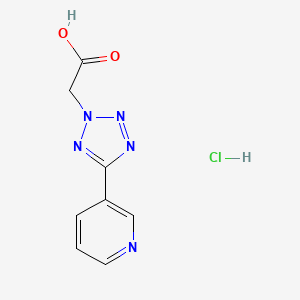
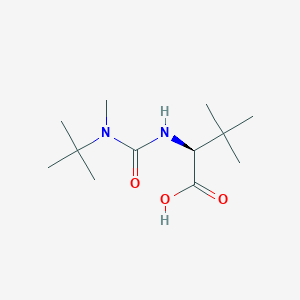
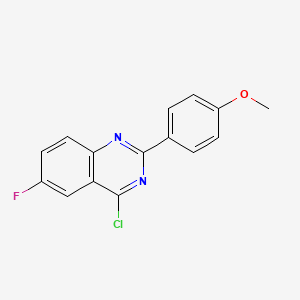
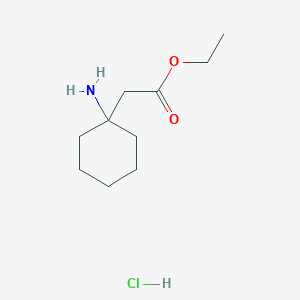
![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
